Indomethacin-d4

Übersicht

Beschreibung

Indomethacin-d4 ist ein deuteriummarkiertes Derivat von Indomethacin, einem nichtsteroidalen Antirheumatikum (NSAR). Indomethacin ist bekannt für seine starke entzündungshemmende, schmerzlindernde und fiebersenkende Wirkung. Die Deuteriummarkierung in this compound macht es besonders nützlich in verschiedenen wissenschaftlichen Forschungsanwendungen, einschließlich pharmakokinetischer Studien und Stoffwechseluntersuchungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Indomethacinmolekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter:

Deuterium Austauschreaktionen: Diese Methode beinhaltet den Austausch von Wasserstoffatomen in Indomethacin mit Deuteriumatomen unter Verwendung deuterierter Lösungsmittel und Katalysatoren.

Direkte Synthese: Dies beinhaltet die Verwendung deuterierter Ausgangsstoffe, um this compound direkt zu synthetisieren.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie werden üblicherweise zur Qualitätsbewertung eingesetzt .

Chemische Reaktionen Analyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohol-Derivate umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Indomethacin-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen deuterierte Chinonderivate, Alkoholderivate und substituierte Indomethacin-Verbindungen .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung aufgrund seiner Deuteriummarkierung häufig eingesetzt, die einzigartige Vorteile in verschiedenen Bereichen bietet:

Pharmakokinetik: Wird verwendet, um die Absorption, Verteilung, Metabolisierung und Ausscheidung von Indomethacin im Körper zu untersuchen.

Stoffwechselstudien: Hilft beim Verständnis der Stoffwechselwege und der Identifizierung von Metaboliten von Indomethacin.

Arzneimittelentwicklung: Wird bei der Entwicklung neuer NSAR mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen eingesetzt.

Biologische Forschung: Wird in Studien zu Entzündungs-, Schmerz- und Fiebermechanismen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Cyclooxygenase (COX) hemmt, das für die Synthese von Prostaglandinen verantwortlich ist. Prostaglandine sind Signalmoleküle, die Entzündungen, Schmerzen und Fieber vermitteln. Durch die Hemmung von COX reduziert this compound die Produktion von Prostaglandinen und lindert so diese Symptome. Die Deuteriummarkierung verändert den Wirkmechanismus nicht, sondern bietet ein Werkzeug für detaillierte pharmakokinetische und metabolische Studien .

Wirkmechanismus

Target of Action

Indomethacin-d4, also known as Indometacin-d4, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties . The primary targets of this compound are the enzymes cyclooxygenase-1 and 2 (COX-1 and 2) . These enzymes are responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway .

Mode of Action

This compound works by potently and non-selectively inhibiting COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, which are key mediators of inflammation and pain .

Biochemical Pathways

The action of this compound primarily affects the arachidonic acid (AA) pathway . By inhibiting the COX enzymes, it reduces the synthesis of prostaglandins and thromboxanes, key components of this pathway . This leads to a reduction in inflammation, fever, and pain .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . Its absorption is prompt and extensive, with plasma concentration, area under the curve, and urinary recovery being proportional to the administered dose . The half-life and plasma and renal clearances are dose-independent . It undergoes significant hepatic metabolism, with metabolites including desmethyl, desbenzoyl, and desmethyl-desbenzoyl .

Result of Action

The result of this compound’s action is a reduction in symptoms associated with inflammation , such as pain, swelling, and fever . This is achieved through the decreased synthesis of prostaglandins and thromboxanes, which are key mediators of these symptoms . It is used for symptomatic management of chronic musculoskeletal pain conditions and to induce closure of a hemodynamically significant patent ductus arteriosus in premature infants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s diet and gastrointestinal pH . Additionally, the drug’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity . It’s important to note that these factors should be considered when administering the drug to ensure optimal therapeutic effect .

Biochemische Analyse

Biochemical Properties

Indomethacin-d4, like its parent compound Indomethacin, is a potent and nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with IC50s of 18 nM and 26 nM for human COX-1 and COX-2, respectively, in CHO cells . These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound can effectively reduce inflammation and pain .

Cellular Effects

This compound, through its inhibition of COX-1 and COX-2, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance death receptor 5 signaling and sensitize tumor cells to adoptive T-cell therapy, leading to improved tumor growth control and prolonged survival . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its inhibition of COX-1 and COX-2 enzymes. This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, this compound may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Indomethacin, the parent compound, can induce gastric damage via inhibiting the release of protective factors like COX-1, prostaglandin E2 (PGE2), bicarbonate, and mucus; increasing aggressive factors like acid; and increasing oxidant parameters while decreasing antioxidant parameters . Similar effects might be expected with this compound.

Dosage Effects in Animal Models

Studies on Indomethacin have shown that it can cause gastrointestinal irritation in dogs and swine at certain doses . Similar dosage-dependent effects might be expected with this compound.

Metabolic Pathways

Indomethacin, the parent compound of this compound, is metabolized by several drug-metabolizing pathways including those of the cytochrome P450s and UDP-glucuronosyltransferases (UGTs) . It is likely that this compound follows similar metabolic pathways.

Transport and Distribution

Studies on Indomethacin have shown that it can be taken up by primary rat hepatocytes via Na±dependent and -independent active transport processes . Similar transport and distribution mechanisms might be expected with this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Indomethacin-d4 involves the incorporation of deuterium atoms into the indomethacin molecule. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in indomethacin with deuterium atoms using deuterated solvents and catalysts.

Direct Synthesis: This involves the use of deuterated starting materials to synthesize this compound directly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Analyse Chemischer Reaktionen

Types of Reactions

Indomethacin-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups into the indomethacin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include deuterated quinone derivatives, alcohol derivatives, and substituted indomethacin compounds .

Wissenschaftliche Forschungsanwendungen

Indomethacin-d4 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of indomethacin in the body.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of indomethacin.

Drug Development: Used in the development of new NSAIDs with improved efficacy and reduced side effects.

Biological Research: Employed in studies related to inflammation, pain, and fever mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indomethacin: Die nicht deuterierte Form von Indomethacin-d4, die häufig als NSAR eingesetzt wird.

Diclofenac: Ein weiteres NSAR mit ähnlichen entzündungshemmenden Eigenschaften.

Ibuprofen: Ein häufig verwendetes NSAR mit einem ähnlichen Wirkmechanismus

Einzigartigkeit von this compound

This compound ist aufgrund seiner Deuteriummarkierung einzigartig, die mehrere Vorteile bietet:

Erhöhte Stabilität: Deuteriummarkierte Verbindungen weisen oft eine erhöhte Stabilität im Vergleich zu ihren nicht deuterierten Gegenstücken auf.

Verbesserte Pharmakokinetik: Das Vorhandensein von Deuterium kann die Stoffwechselwege verändern, was zu verbesserten pharmakokinetischen Profilen führt.

Forschungsanwendungen: Die Deuteriummarkierung macht this compound zu einem unschätzbaren Werkzeug in pharmakokinetischen und metabolischen Studien und liefert Erkenntnisse, die mit nicht deuterierten Verbindungen nicht möglich sind

This compound ist eine wertvolle Verbindung in der wissenschaftlichen Forschung und bietet aufgrund seiner Deuteriummarkierung einzigartige Vorteile. Seine Anwendungen erstrecken sich über verschiedene Bereiche, darunter Pharmakokinetik, Stoffwechselstudien und Arzneimittelentwicklung, was es zu einem wichtigen Werkzeug für Forscher macht.

Eigenschaften

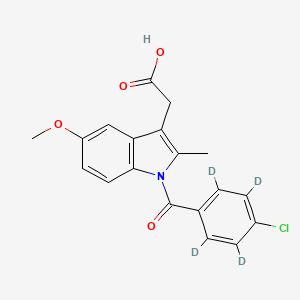

IUPAC Name |

2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIGDMFJXJATDK-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140391.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)

![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)